3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid

Catalog No.
S1490293
CAS No.
103335-55-3
M.F
C19H29NO3
M. Wt
319.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic ...

CAS Number

103335-55-3

Product Name

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid

Molecular Formula

C19H29NO3

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C19H29NO3/c1-18-9-7-13-11(12(18)4-5-14(18)17(22)23)3-6-15-19(13,2)10-8-16(21)20-15/h11-15H,3-10H2,1-2H3,(H,20,21)(H,22,23)/t11-,12-,13-,14+,15+,18-,19+/m0/s1

InChI Key

MJXIPHMGYJXKLJ-MLGOENBGSA-N

SMILES

CC12CCC3C(C1CCC2C(=O)O)CCC4C3(CCC(=O)N4)C

Synonyms

3-Oxo-4-aza-5α-androstane-17-carboxylic Acid; 3-Oxo-4-aza-5α-androstane-17β-carboxylic Acid; 4-Aza-3-oxo-5α-androstane-17β-carboxylic Acid; 4-Aza-3-oxo-androstane-17β-carboxylic Acid; (5α,17β)-3-Oxo-4-azaandrostane-17-carboxylic Acid; (5α,17β)-3-Oxo-

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)O)CCC4C3(CCC(=O)N4)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)O)CC[C@@H]4[C@@]3(CCC(=O)N4)C

The exact mass of the compound 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid (CAS 103335-55-3) is a fully saturated 4-azasteroid featuring a C17-beta carboxylic acid moiety. As a highly advanced pharmaceutical intermediate, it serves as the critical structural core for the synthesis of dual 5-alpha-reductase inhibitors, most notably Finasteride and Dutasteride [1]. Unlike earlier steroidal precursors, this compound already possesses the fully formed nitrogen-substituted A-ring (lactam), requiring only C17-amidation and C1-C2 dehydrogenation to yield the active pharmaceutical ingredient (API) [2]. Its high melting point (>300 °C) and stable crystalline form make it highly processable for industrial-scale peptide-style coupling reactions, establishing it as a primary procurement target for both commercial API manufacturing and regulatory analytical profiling [3].

Attempting to substitute 103335-55-3 with earlier-stage steroidal precursors, such as methyl 3-oxo-4-androstene-17-beta-carboxylate, forces manufacturers to perform complex A-ring oxidative cleavage and lactamization in-house, introducing severe yield penalties and extending production timelines [1]. Conversely, procuring the downstream dehydrogenated analog, 4-aza-5-alpha-androst-1-ene-3-one-17-beta-carboxylic acid (CAS 104239-97-6), shifts the synthetic bottleneck to the amidation step. Activating the 1-ene acid typically requires harsh halogenating agents (e.g., thionyl chloride), which can degrade the sensitive C1-C2 double bond and generate complex, difficult-to-remove impurity profiles. 103335-55-3 provides the exact optimal balance: it is fully stable under mild DCC/HOBt coupling conditions, allowing the delicate C1-C2 double bond to be introduced cleanly in the final step via regioselective DDQ oxidation [1].

Enhanced Amidation Compatibility via Mild Coupling Agents

In the synthesis of 4-azasteroid APIs, procuring 103335-55-3 allows for direct C17-amidation using mild DCC/HOBt coupling protocols [1]. In contrast, utilizing the downstream 1-ene comparator (CAS 104239-97-6) typically necessitates harsh activation with thionyl chloride (SOCl2) and pyridine to form an acid chloride intermediate . This aggressive chlorination step risks electrophilic addition or degradation at the C1-C2 double bond. By performing amidation on the saturated 103335-55-3 core, manufacturers avoid corrosive reagents and preserve structural integrity before the final regioselective DDQ oxidation [1].

Evidence DimensionAmidation reagent compatibility
Target Compound DataCompatible with mild DCC/HOBt coupling (preserves azasteroid core)
Comparator Or BaselineCAS 104239-97-6 (requires harsh SOCl2/pyridine activation)
Quantified DifferenceEliminates the need for corrosive halogenating agents and prevents double-bond degradation during C17-amide formation.
ConditionsIndustrial-scale API synthesis (e.g., Finasteride/Dutasteride production)

Procuring the saturated acid streamlines manufacturing by enabling mild coupling conditions, reducing the need for specialized corrosion-resistant equipment and minimizing downstream purification.

High-Efficiency Precursor for Regioselective Late-Stage Dehydrogenation

Utilizing 103335-55-3 as the primary procurement starting material enables a highly efficient 'amidation-first, oxidation-second' synthetic sequence. Once the C17-amide is formed, the saturated azasteroid undergoes highly regioselective dehydrogenation at the C1-C2 position using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and BSTFA [1]. In contrast, attempting to procure earlier-stage precursors like methyl 3-oxo-4-androstene-17-beta-carboxylate requires buyers to manage the complex, low-yield multi-step oxidative cleavage and lactamization themselves [2].

Evidence DimensionSynthetic sequence efficiency
Target Compound DataEnables direct 2-step conversion to final API (Amidation -> DDQ Oxidation)
Comparator Or BaselineMethyl 3-oxo-4-androstene-17-beta-carboxylate (requires >5 steps including A-ring cleavage and lactamization)
Quantified DifferenceReduces the synthetic burden by at least 3-4 complex steps, directly lowering API manufacturing costs and cycle times.
ConditionsCommercial-scale multi-kilogram API synthesis

Purchasing this advanced intermediate shifts the burden of complex A-ring lactamization away from the API manufacturer, drastically shortening the time-to-market.

Critical Baseline for API Impurity Profiling and Release Testing

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is a mandated analytical marker (often designated as the Dihydro Carboxylic Acid Impurity) in the pharmacopeial monographs for 5-alpha-reductase inhibitors . Because it lacks the C1-C2 double bond, it closely co-elutes with the active pharmaceutical ingredient under standard reverse-phase HPLC conditions. Procuring high-purity (>98.0% HPLC) 103335-55-3 is strictly required to establish relative retention times (RRT) and demonstrate method specificity . Without this exact saturated comparator, quality control laboratories cannot accurately quantify carry-over impurities to meet the stringent ICH <0.10% reporting thresholds.

Evidence DimensionAnalytical resolution and method specificity
Target Compound Data>98% pure 103335-55-3 provides exact RRT calibration for the saturated impurity
Comparator Or BaselineGeneric steroidal standards or crude API mixtures
Quantified DifferenceEnables precise quantification of the dihydro impurity down to the <0.10% ICH threshold, which generic standards cannot achieve.
ConditionsReverse-phase HPLC impurity profiling for commercial API release

Procurement of this specific compound as a certified reference standard is a non-negotiable regulatory requirement for the commercial release of 5-alpha-reductase inhibitor APIs.

Commercial API Manufacturing (Finasteride/Dutasteride)

Used as the primary advanced intermediate for the synthesis of 5-alpha-reductase inhibitors, allowing for mild C17-amidation followed by regioselective DDQ oxidation [1].

Pharmacopeial Quality Control and Analytical Testing

Procured as a certified reference standard (Impurity A / Dihydro Carboxylic Acid Impurity) to calibrate HPLC methods and ensure commercial API batches meet ICH guidelines for impurity limits .

Novel Azasteroid Drug Discovery

Utilized as a stable, saturated 4-azasteroid scaffold for synthesizing next-generation androgen receptor modulators or targeted oncology therapeutics, where the C17 position can be derivatized without risking double-bond degradation .

XLogP3

3.3

Appearance

Powder

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Pictograms

Health Hazard

Health Hazard

Other CAS

103335-55-3

Wikipedia

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid

Dates

Last modified: 08-15-2023

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